2-chloro-N-cyclopentylbenzamide chemical properties and structure
2-chloro-N-cyclopentylbenzamide chemical properties and structure
An In-Depth Technical Guide to 2-Chloro-N-cyclopentylbenzamide: Structural Properties, Synthesis, and Medicinal Applications
Introduction to the Scaffold
In the landscape of medicinal chemistry and rational drug design, benzamide derivatives serve as highly versatile, privileged scaffolds. 2-Chloro-N-cyclopentylbenzamide is a specific building block characterized by an ortho-chloro substituted aromatic ring coupled to an aliphatic cyclopentyl amine moiety. This unique structural combination provides a precise balance of steric hindrance, lipophilicity, and hydrogen-bonding capacity, making it a highly sought-after intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals.
Physicochemical Properties
Understanding the baseline physicochemical properties of 2-chloro-N-cyclopentylbenzamide is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized in the table below[1]:
| Property | Value |
| IUPAC Name | 2-chloro-N-cyclopentylbenzamide |
| CAS Registry Number | 326899-54-1 |
| Molecular Formula | C₁₂H₁₄ClNO |
| Molecular Weight | 223.70 g/mol |
| SMILES String | O=C(NC1CCCC1)C2=CC=CC=C2Cl |
| Calculated LogP (CLogP) | 2.418 |
| Storage Conditions | Room Temperature (RT), dry environment |
Structural Analysis & SAR Logic
The utility of 2-chloro-N-cyclopentylbenzamide in drug discovery is deeply rooted in its Structure-Activity Relationship (SAR) profile[2].
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The Ortho-Chloro Effect (Conformational Locking): The placement of a bulky chlorine atom at the 2-position of the benzene ring creates a severe steric clash with the adjacent amide carbonyl oxygen. This steric hindrance restricts the free rotation of the amide bond (C-aryl to C-carbonyl), forcing the molecule into a preferred, non-planar dihedral angle. By "locking" the conformation, the entropic penalty typically paid when a flexible molecule binds to a target receptor is significantly reduced, thereby increasing binding affinity.
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The Cyclopentyl Moiety (Lipophilic Tuning): The cyclopentyl group provides an optimal stereoelectronic and lipophilic profile[2]. Compared to smaller, highly strained rings (like cyclopropyl) or highly flexible linear alkyl chains, the cyclopentyl ring offers enhanced membrane permeability and fits snugly into hydrophobic pockets of target proteins without compromising metabolic stability.
SAR logic tree for the 2-chloro-N-cyclopentylbenzamide scaffold.
Self-Validating Synthesis Protocol
The synthesis of 2-chloro-N-cyclopentylbenzamide relies on a Schotten-Baumann-type nucleophilic acyl substitution. To ensure scientific integrity, the protocol below is designed as a self-validating system , where the causality of each reagent choice is explained, and the workup inherently purifies the product based on chemical state changes[3][4].
Materials Required:
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Electrophile: 2-Chlorobenzoyl chloride (1.05 eq)
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Nucleophile: Cyclopentylamine (1.0 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve cyclopentylamine and DIPEA in anhydrous DCM[4].
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Causality: DCM is chosen because it easily solubilizes both reactants without participating in the nucleophilic attack. DIPEA acts as a non-nucleophilic acid scavenger.
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Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
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Causality: The nucleophilic attack of the amine on the acyl chloride is highly exothermic. Starting at 0 °C prevents thermal degradation and suppresses unwanted side reactions[3].
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Electrophile Addition: Dissolve 2-chlorobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes[3].
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Propagation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
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Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The disappearance of the highly polar amine spot and the emergence of a distinct, higher-Rf product spot validates complete conversion.
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Biphasic Workup (Self-Purification):
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Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl. Causality: This protonates any unreacted cyclopentylamine and DIPEA, rendering them water-soluble and forcing them into the aqueous layer, effectively removing them from the product.
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Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and deprotonates any 2-chlorobenzoic acid (formed from the hydrolysis of unreacted starting material), moving it into the aqueous layer[3].
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Brine Wash & Drying: Wash with brine to pull bulk water out of the organic layer, then dry over anhydrous Na₂SO₄.
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Isolation: Filter off the drying agent and concentrate the organic filtrate under reduced pressure to yield the pure 2-chloro-N-cyclopentylbenzamide as a solid.
Nucleophilic acyl substitution mechanism for amide synthesis.
Downstream Applications in Drug Discovery
The 2-chloro-N-cyclopentylbenzamide architecture is not just a static chemical entity; it is a dynamic precursor utilized in the synthesis of advanced therapeutics.
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Kinase Inhibitors (VEGFR-2): Benzamide derivatives featuring cycloalkyl groups have been extensively utilized in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The lipophilic cyclopentyl ring effectively occupies hydrophobic allosteric pockets, while the amide acts as a crucial hydrogen bond donor/acceptor to the kinase hinge region. Such derivatives have demonstrated remarkable anti-proliferative activities against cancer cell lines like HT-29 and A-549[5].
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Neurological Targets: Similar dichlorobenzamide analogs incorporating cyclopentyl rings have been investigated for their ability to selectively inhibit enzymes like human monoamine oxidase B (hMAO-B), highlighting the scaffold's potential in neurodegenerative disease research[2].
References
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Sigma-Aldrich. "2-CHLORO-N-CYCLOPENTYLBENZAMIDE AldrichCPR". Sigma-Aldrich Catalog. URL: Link
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EnamineStore. "BBV-39254852 - 2-chloro-N-cyclopentylbenzamide". Enamine Building Blocks. URL: 1
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Benchchem. "3,4-Dichloro-N-cyclopentylbenzamide". Benchchem Research Chemicals. URL:2
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Benchchem. "An In-depth Technical Guide to the Synthesis of 3-(2-Chloroacetyl)benzamide". Benchchem Protocols. URL: 3
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PubMed Central (NIH). "Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors". National Institutes of Health. URL: 5
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ResearchGate. "Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction". ResearchGate Publications. URL: 4
Sources
- 1. EnamineStore [enaminestore.com]
- 2. 3,4-Dichloro-N-cyclopentylbenzamide [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
